N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride - 1853217-69-2

N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride

Catalog Number: EVT-2977513
CAS Number: 1853217-69-2
Molecular Formula: C13H17ClN2O
Molecular Weight: 252.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Method 1: [] This method involves a five-step process starting with 4-bromo-2-isopropoxy-5-methylaniline and acetic anhydride. The key steps include a docking reaction between N-(4-bromo-2-isopropoxy-5-cresyl) acetamide and N-benzyl-4-piperidone, followed by dehydroxylation. The final step involves the conversion of N-(4-(1-phenyl-1,2,3,6-tetrahydropyridin-4-yl)-2-isopropoxy-5-cresyl) acetamide to the target compound using a catalyst. This method is reportedly cost-effective, utilizes mild reaction conditions, and is suitable for large-scale production.

Method 2: [] This approach utilizes N-(4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride as a starting material in the synthesis of a novel MAO-B selectively activated prodrug, N,N-bis(2-chloroethyl)-2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)propanamide (MP-MUS). The design of MP-MUS exploits the compound's ability to bind to mitochondrial MAO-B, an enzyme upregulated in glioma cells.

Chemical Reactions Analysis

The primary chemical reaction studied involving N-(4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride is its conversion to MP-MUS. [] This reaction involves the alkylation of the nitrogen atom in the tetrahydropyridine ring with two 2-chloroethyl groups. The reaction likely proceeds via a nucleophilic substitution mechanism.

Applications

The primary application of N-(4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride identified in the literature is as a synthetic intermediate in developing novel therapeutic agents. Notably, it serves as a precursor for synthesizing MP-MUS, a potential chemotherapeutic agent for treating malignant gliomas. [] In vitro studies show that MP-MUS demonstrates selective toxicity towards glioma cells, killing 90-95% of these cells while stimulating the growth of normal human astrocytes. [] This selectivity arises from the compound's dependence on MAO-B for activation, an enzyme highly expressed in glioma cells.

4,6-Dimethyl-2-[(4-phenylpiperidin-1-yl)methyl]isothiazolo[5,4-b]pyridin-3(2H)-one

Compound Description: This compound features an isothiazolopyridine core substituted with a phenylpiperidine moiety at the 2-position. [] The crystal structure reveals the piperidine ring adopts a chair conformation. []

4,6-Dimethyl-2-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)methyl]isothiazolo[5,4-b]pyridin-3(2H)-one

Compound Description: This compound also features an isothiazolopyridine core but is substituted with a phenyltetrahydropyridine group at the 2-position. [] The crystal structure analysis shows the tetrahydropyridine ring adopts a half-chair form. []

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide hydrochloride (AC-90179)

Compound Description: AC-90179 is a potent and selective serotonin 2A (5-HT2A) receptor inverse agonist. [] This compound displays a pharmacological profile similar to atypical antipsychotics, exhibiting high potency for blocking 5-HT2A receptor signaling. []

N-(4-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide

Compound Description: This compound serves as a key intermediate in synthesizing novel quinazoline derivatives. [] These quinazoline derivatives are further reacted to produce pyrazoline and pyrimidine derivatives. []

Nitro-oleic acid (OA-NO2)

Compound Description: OA-NO2 is an endogenous electrophilic fatty acid generated from nitric oxide and nitrite reactions in inflamed tissues. [] It activates transient receptor potential (TRP) channels, contributing to nociceptive signaling. []

Ceritinib

Compound Description: Ceritinib is a potent anaplastic lymphoma kinase (ALK) inhibitor used in treating ALK-positive non-small cell lung cancer. [] A synthetic route for ceritinib involves utilizing N-(4-(1-phenyl-1,2,3,6-tetrahydropyridin-4-yl)-2-isopropoxy-5-cresyl)acetamide as a precursor. []

N,N-Bis(2-chloroethyl)-2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)propanamide (MP-MUS)

Compound Description: MP-MUS is a novel MAO-B selectively activated prodrug designed as a potential chemotherapeutic agent for malignant gliomas. [] This compound exhibits selective toxicity towards glioma cells compared to normal human astrocytes. []

1-(4-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one and 1-(2-Chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one

Compound Description: These compounds are synthesized as potential anticonvulsant agents. [] They are derived from the pyrazolo[3,4-d]pyrimidine scaffold and feature a halogen-substituted phenyl ring at the 1-position. []

N-(2-Butylbenzofuran-5-yl)acetamide

Compound Description: This compound serves as a key starting material in the synthesis of Dronedarone hydrochloride. []

4-(2-chloroethyl)morpholine hydrochloride

Compound Description: This compound is used as an electrophile in the synthesis of various 1,3,4-oxadiazole and morpholine containing heterocycles. [] These synthesized compounds were evaluated for their antibacterial, antifungal, hemolytic, and enzyme inhibition activities. []

N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)-benzamide (AMTB)

Compound Description: AMTB acts as a transient receptor potential (TRP) M8 channel inhibitor. [] It inhibits mild hypothermia-induced relaxations in both spontaneously hypertensive rat (SHR) and Wistar-Kyoto (WKY) rat aortae. []

2-methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide (HC-067047)

Compound Description: HC-067047 acts as a selective antagonist for the transient receptor potential (TRP) V4 channel. [] This compound inhibits mild hypothermia-induced relaxations specifically in SHR aortae but not in WKY rat aortae. []

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide (HC-030031)

Compound Description: HC-030031 is a potent and selective antagonist of the transient receptor potential (TRP) A1 channel. [, , , ] It has been shown to inhibit various physiological processes mediated by TRPA1, including cold-evoked responses in vagal sensory neurons and postischemic licking behavior in mice. [, ]

4-(5′-substituted-aryl-4′,5′-dihydro-isoxazole-3′-yl-amino) phenols

Compound Description: This class of isoxazole derivatives displays potent analgesic, anti-inflammatory, and antimicrobial properties. []

8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)

Compound Description: 8-OH-DPAT is a 5-HT1A receptor agonist known to inhibit the firing of serotonergic neurons. [, ]

5-Methoxy-3(1,2,3,6-tetrahydropyridin-4-yl)1H indole (RU24969)

Compound Description: RU24969 acts as a mixed 5-HT1A/1B receptor agonist. [, ] It influences the firing rate of serotonergic neurons, showing inhibitory effects at 5-HT1A receptors and excitatory effects at 5-HT1B receptors. []

3-[2-[4-(4-Fluorobenzoyl)-piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione (Ketanserin)

Compound Description: Ketanserin is a 5-HT2A/C receptor antagonist. [] It is often used to investigate the involvement of these receptors in various physiological processes.

1-(2-Chloro-3,4-dimethoxybenzyl)-6-methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole hydrochloride (LY266097)

Compound Description: LY266097 is a selective antagonist for the 5-HT2B receptor subtype. []

(α-Methyl-5-(2-thienylmethoxy)-1H-indole-3-ethanamine) (BW723C86)

Compound Description: BW723C86 acts as a selective agonist for the 5-HT2B receptor subtype. []

3-(4-(4-Phenyl-1,2,3,6-tetrahydropyridyl-(1)-butyl)-indole hydrochloride (EMD 23,448)

Compound Description: EMD 23,448 is classified as a putative autoreceptor-selective dopamine agonist. [] It demonstrates a weaker potency compared to other dopamine agonists like RU 24213 and B-HT 920 but exhibits full efficacy in inhibiting the firing of A10 dopamine neurons. []

(+)-3-(3-Hydroxy-phenyl)-N-n-propylpiperidine ((+)-3-PPP)

Compound Description: (+)-3-PPP is another putative autoreceptor-selective dopamine agonist. [] It is less potent than RU 24213 and B-HT 920 but displays full efficacy in suppressing the firing of A10 dopamine neurons. []

N-[(8-alpha)-2-Chloro-6-methylergoline-8-yl]-2,3]dimethylopropanamide (SDZ 208-911)

Compound Description: SDZ 208-911 is a novel putative autoreceptor agonist with weak partial agonist activity at dopamine receptors. [] It exhibits partial antagonist effects, reversing the inhibition caused by the D2 agonist quinpirole. []

N-[(8-alpha)-2-Chloro-6-methylergoline-8-yl]-2,2-dimethylopropanamide (SDZ 208-912)

Compound Description: SDZ 208-912 is an analog of SDZ 208-911 and acts as a dopamine receptor antagonist. [] It exhibits minimal agonist activity but effectively antagonizes dopamine-mediated effects. []

2-Amino-N-(2-methyl-5-(1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)phenyl)acetamide hydrochloride (CC06)

Compound Description: CC06 is a novel 1,5-diarylpyrazole derivative designed as an anti-inflammatory prodrug. [] In vivo, it converts to its parent compound, which exhibits potent anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity. []

Properties

CAS Number

1853217-69-2

Product Name

N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride

IUPAC Name

N-[4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl]acetamide;hydrochloride

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74

InChI

InChI=1S/C13H16N2O.ClH/c1-10(16)15-13-4-2-11(3-5-13)12-6-8-14-9-7-12;/h2-6,14H,7-9H2,1H3,(H,15,16);1H

InChI Key

BBYBYLCUFLVMES-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C2=CCNCC2.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.